(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol
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Overview
Description
(6-Ethyl-6-azaspiro[34]octan-2-yl)methanethiol is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function and integrity .
Comparison with Similar Compounds
Similar Compounds
- (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanamine
- 6-azaspiro[3.4]octan-2-ylmethanol
Uniqueness
(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to its specific ethyl substitution on the spirocyclic framework, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C10H19NS/c1-2-11-4-3-10(8-11)5-9(6-10)7-12/h9,12H,2-8H2,1H3 |
InChI Key |
BXDDLNRLYZLCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CC(C2)CS |
Origin of Product |
United States |
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